molecular formula C27H52O5 B098607 Dilaurin CAS No. 17598-94-6

Dilaurin

Cat. No. B098607
CAS RN: 17598-94-6
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-UHFFFAOYSA-N
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Description

Dilaurin, also known as 1,3-Dilaurin, is a compound with the molecular formula C27H52O5 . It is a diglyceride intermediate compound that is often used in the conversion of triglycerides to fatty acids, esters, and/or hydrocarbons .


Synthesis Analysis

The synthesis of Dilaurin has been studied extensively. One method involves the fast pyrolysis of Dilaurin in the presence of sodium carbonate (Na2CO3) as the catalyst . Pyrolysis was conducted in a micro-pyrolyzer coupled to GC-MS equipment at 500, 550, and 600 °C for 15 seconds .


Molecular Structure Analysis

The molecular structure of Dilaurin consists of a 12-carbon acyl chain attached to a glycerol head group via an ester linkage . The molecular weight of Dilaurin is 456.7 g/mol .


Chemical Reactions Analysis

The chemical reactions of Dilaurin have been studied in the context of fast catalytic pyrolysis. At 600 °C with Na2CO3, almost total conversion of diglyceride was obtained, with the formation of 41.3% hydrocarbons (C3 to C13) .


Physical And Chemical Properties Analysis

Dilaurin has a molecular weight of 456.7 g/mol . Other physical and chemical properties of Dilaurin are not well-documented in the available literature.

Scientific Research Applications

Methods of Application

The experimental procedure involves fast pyrolysis of Dilaurin at temperatures of 500, 550, and 600 °C for 15 seconds using a micro-pyrolyzer coupled to GC-MS equipment. Sodium carbonate (Na2CO3) is used as a catalyst, and the results are compared to pyrolysis data using γ-Al2O3 as a catalyst .

Results

At 600 °C with Na2CO3, almost total conversion of Dilaurin was obtained, with the formation of 41.3% hydrocarbons (C3 to C13). Using alumina as a catalyst, 68.5% of hydrocarbons were obtained. The use of Na2CO3 and γ-Al2O3 in layers reduced the fatty acid content in the products, increasing both the reagent conversion and the hydrocarbon variety (C3 to C23). This suggests that a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels .

Antimicrobial and Antioxidant Properties

Results

The results typically include the minimum inhibitory concentration (MIC) values that indicate the effectiveness of Dilaurin against specific microbes. Antioxidant capacity is quantified through the percentage of radical inhibition.

Enzymatic Synthesis of Diacylglycerols

Methods of Application

Results: The process achieves high conversion rates of lauric acid and high content of 1,3-DAG, with the potential for large-scale production of pure 1,3-DAG for industrial applications .

Biofuel Production via Fast Pyrolysis

Methods of Application

Results: The process results in almost total conversion of Dilaurin, with significant formation of hydrocarbons, suggesting its suitability for producing hydrocarbons compatible with current liquid fuels .

Catalytic Fast Pyrolysis

Methods of Application

Pyrolysis is conducted at temperatures ranging from 500 to 600 °C using a micro-pyrolyzer coupled to GC-MS equipment. Sodium carbonate (Na2CO3) and γ-Al2O3 are used as catalysts .

Results: The process achieves almost total conversion of Dilaurin, with significant formation of hydrocarbons, suggesting its suitability for biofuel production .

Antiviral, Antibacterial, and Antifungal Activities

Methods of Application

Results: Dilaurin has been found to have antiviral, antibacterial, and antifungal activities, which could be beneficial for therapeutic applications .

Future Directions

Future research on Dilaurin could focus on its potential uses in various applications. For instance, one study suggests that the use of a double bed catalytic reactor is suitable for performing a deoxygenating pretreatment and producing hydrocarbons compatible with current liquid fuels, being potentially useful for more complex raw materials such as those from biomass treatments .

properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880897
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dilaurin

CAS RN

17598-94-6, 27638-00-2
Record name 1,2-Dilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,2-dilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,2-DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
671
Citations
K Tajima, M Koshinuma, A Nakamura - Langmuir, 1991 - ACS Publications
Equilibrium penetration was studied for the two systems,/3-dimyristoyl-L-lecithin (DML)-lV-dodecyl-/3-alanine (NDA) and,'-dilauroyl glyceride (DIL)-NDA, in order to elucidate the …
Number of citations: 29 pubs.acs.org
N Fonseca, A Pereira, R Fréty, E Sales - Catalysts, 2019 - mdpi.com
The objective of this work was to study the fast pyrolysis of a diglyceride intermediate compound during the conversion of triglycerides to fatty acids, esters and/or hydrocarbons. Dilaurin …
Number of citations: 6 www.mdpi.com
OE McElroy, CG King - Journal of the American Chemical Society, 1934 - ACS Publications
A method is described for securing consistent yields of antineuritic vitamin hydrochlorideof approximately 5 g. per ton of rice polish. This represents a recovery of about 25% of the …
Number of citations: 16 pubs.acs.org
K Tajima, T Tsutsui - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The adsorption of N-dodecyl-β-alanine (NDA) was studied at the air–solution interface with the spread film of L-α,β-dimyristoyllecithin (DML) or α,α′-dilaurin (DIL). The adsorbed …
Number of citations: 9 www.journal.csj.jp
K Tajima, M Koshinuma, A Nakamura - Langmuir, 1991 - ACS Publications
The experimental confirmation of the validity of the three penetration equations, which have been proposed by Pethica, Alexander and Barnes, and Motomura et al., was performed by …
Number of citations: 8 pubs.acs.org
T Tsutsui, K Tajima - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The applicability of the Gibbs adsorption isotherm was examined for the adsorption of N-dodecyl-β-alanine (NDA) at the air-solution interface with the spread monolayer of lecithin (DML…
Number of citations: 3 www.journal.csj.jp
E Cernia, C Palocci, E Ricchiuto, S Soro - Colloids and Surfaces B …, 2004 - Elsevier
… The substrates used in this study were diglycerides; in particular dilaurin isomers were … In fact 1,2-sn-dilaurin and 2,3-sn-dilaurin are optically active antipodes, while 1,3-sn-dilaurin is a …
Number of citations: 2 www.sciencedirect.com
PR Smith, DJ Cebula, MJW Povey - Journal of the American Oil Chemists' …, 1994 - Springer
… Conversely, there was a significant reduction in growth rate upon the addition of dilaurin … a sample containing 1-3 dilaurin than for one containing 1-2 dilaurin. It is postulated that the …
Number of citations: 50 link.springer.com
N Zhong, Z Gui, L Xu, J Huang… - Lipids in health …, 2013 - lipidworld.biomedcentral.com
… 1, 3-dilaurin content obtained from each cycle to the 1, 3-dilaurin content obtained from the … and 1, 3-dilaurin content. A slight decrease of 1, 3-dilaurin content during the reaction period …
Number of citations: 68 lipidworld.biomedcentral.com
M Berger, MP Schneider - Biotechnology letters, 1991 - Springer
… In this investigation 1,3-sn-dilaurin was used as a substrate. It is easily available in very high regioisomeric purity (>99.5%) and the medium chain length of the fatty acid residue allows …
Number of citations: 63 link.springer.com

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